6-Chloro-2-fluoro-3-methoxybenzyl bromide
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Overview
Description
6-Chloro-2-fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzyl bromide, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide typically involves the bromination of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzyl bromide
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 2-Chloro-6-fluoro-3-methoxybenzyl bromide
Uniqueness
6-Chloro-2-fluoro-3-methoxybenzyl bromide is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFGAQZYZUIINO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396834 |
Source
|
Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-73-6 |
Source
|
Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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